methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate
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Overview
Description
Methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that pyrazole derivatives have been used as reagents for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential jak2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as tgf-β1 and active a signaling inhibitors, and mk-2461 analogs as inhibitors of c-met kinase for the treatment of cancer .
Result of Action
The compound has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Action Environment
It’s known that the compound is a combustible liquid and should be stored in a cool, dry, well-ventilated place, away from high temperatures and sources of ignition . Contact with skin, eyes, and mucous membranes should be avoided as it may cause irritation and damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a suitable carbonyl compound, such as an α,β-unsaturated ketone.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole moiety.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pesticides.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-methoxy-1H-pyrazole-4-carboxamido)benzoate: Lacks the methyl group on the pyrazole ring.
Methyl 4-(3-hydroxy-1-methyl-1H-pyrazole-4-carboxamido)benzoate: Has a hydroxyl group instead of a methoxy group.
Uniqueness
Methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoate is unique due to the presence of both the methoxy and methyl groups on the pyrazole ring, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
methyl 4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-17-8-11(13(16-17)20-2)12(18)15-10-6-4-9(5-7-10)14(19)21-3/h4-8H,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJJEEUONXDRAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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